molecular formula C15H22N2O3 B2656372 tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate CAS No. 1387777-09-4

tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2656372
CAS No.: 1387777-09-4
M. Wt: 278.352
InChI Key: FYUSSIOELCWUBN-UHFFFAOYSA-N
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Description

tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a carbamoyl linker, and a 4-ethylphenyl substituent.

Properties

IUPAC Name

tert-butyl N-[2-(4-ethylanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-5-11-6-8-12(9-7-11)17-13(18)10-16-14(19)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUSSIOELCWUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate involves several steps. One common method is the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods often employ similar routes but on a larger scale, ensuring high yields and purity.

Chemical Reactions Analysis

Tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuroprotective Properties

Recent studies have indicated that derivatives of carbamate compounds, including tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate, exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer’s disease. Research has shown that such compounds can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathology of Alzheimer’s disease. For instance, a related compound demonstrated a moderate protective effect in astrocytes against amyloid beta-induced toxicity by reducing inflammatory cytokines like TNF-α and free radicals in vitro .

1.2 Multi-target Therapeutics

The design of multi-target compounds is crucial for addressing the multifactorial nature of diseases like Alzheimer’s. The incorporation of the carbamate group allows for enhanced biological activity and stability of pharmacologically active molecules. Studies suggest that modifying existing drugs with carbamate moieties can significantly improve their therapeutic efficacy, as seen with certain anticancer agents where carbamate derivatives exhibited increased potency compared to their parent compounds .

Agricultural Applications

2.1 Insecticides and Pesticides

Carbamate compounds have historically been utilized as insecticides and fungicides due to their ability to inhibit acetylcholinesterase, leading to the disruption of neurotransmission in pests. The synthesis of novel carbamate derivatives, including those similar to this compound, has been explored for developing new insecticides that are effective against disease-vectoring mosquitoes . The effectiveness of these compounds highlights their potential role in integrated pest management strategies.

Synthesis and Structural Modifications

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the reaction of isocyanates with alcohols or amines under controlled conditions. This flexibility in synthesis allows for the introduction of different substituents that can tailor the compound's properties for specific applications .

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of carbamate compounds. Variations in substituents on the nitrogen or carbon atoms can lead to significant differences in biological activity. For example, research has shown that altering the aromatic substituents can enhance the inhibitory activity against acetylcholinesterase, making these compounds more effective as insecticides or therapeutic agents .

Case Studies

StudyFocusFindings
Study on NeuroprotectionNeurodegenerative DiseasesDemonstrated moderate protective effects against amyloid beta toxicity in astrocytes .
Insecticide DevelopmentPest ControlEvaluated new carbamate derivatives for effectiveness against mosquito vectors .
SAR AnalysisDrug DesignIdentified key structural modifications that enhance biological activity of carbamates .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The tert-butyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate, highlighting differences in substituents, synthesis methods, and properties:

Compound Substituents Synthesis Method Physical Properties Key References
This compound (Target Compound) 4-ethylphenyl, carbamoyl methyl Likely HATU/DIPEA-mediated coupling, Boc protection Presumed white solid; characterized by ¹H NMR, HRMS (similar to analogs) Inferred from
tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate (2c) 4-fluorophenyl, nitro, biphenyl Suzuki coupling with 4-fluorophenylboronic acid, K₂CO₃, 1,4-dioxane White solid, 96% yield; purified via flash chromatography
tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate 4-methylsulfonylphenyl Amidation with methanesulfonylphenyl isocyanate CAS 70145-70-9; commercial availability (Parchem)
tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate 4-carbamothioylphenyl Thioamide functionalization CAS 1016861-33-8; used in research settings
tert-butyl (4-chlorophenethyl)carbamate 4-chlorophenethyl Standard Boc protection of phenethylamine CAS 167886-56-8; non-hazardous, stable at room temperature
tert-butyl N-[(1S)-1-[(2-fluorophenyl)methyl]carbamoyl]-3-methylbutyl]carbamate 2-fluorophenyl, branched alkyl HATU-mediated coupling, Boc protection HRMS (m/z 321.2148); characterized for HDAC inhibition studies

Key Structural and Functional Differences

Substituent Effects

  • Electron-Donating vs.
  • Steric Hindrance : Bulky groups like tert-butyl in the Boc moiety provide steric protection, reducing undesired side reactions. This contrasts with smaller substituents (e.g., methylsulfonyl in ), which may increase reactivity.

Biological Activity

tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate is a carbamate derivative that has gained attention in biological research due to its potential applications in enzyme inhibition and interaction with biological macromolecules. This compound features a tert-butyl group, a phenylcarbamoyl moiety, and an ethyl substituent, contributing to its unique chemical properties and biological activities.

Molecular Formula : C20H24N2O4
Molecular Weight : 356.4 g/mol
CAS Number : 220741-24-2

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites, which can lead to competitive, non-competitive, or uncompetitive inhibition depending on the nature of the enzyme-substrate interaction. This mechanism is crucial for understanding its potential therapeutic applications in various diseases.

Biological Activity Overview

The compound has been studied for its potential effects on several biological systems:

  • Enzyme Inhibition : It has shown promise as an inhibitor of acetylcholinesterase (AChE), which is significant for developing insecticides and potential treatments for neurodegenerative diseases like Alzheimer's disease .
  • Protein-Ligand Interactions : The compound's structure allows it to form stable complexes with target proteins, making it useful for studying protein interactions and dynamics.

Study 1: Acetylcholinesterase Inhibition

A study evaluated the compound's activity against mosquito AChE, revealing that it effectively inhibits the enzyme, which is vital for developing new insecticides. The results indicated that the compound could serve as a model for designing more effective AChE inhibitors.

CompoundIC50 (nM)Target
This compound70AChE

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of related carbamates in models of Alzheimer's disease. While this compound was not directly tested, similar compounds demonstrated the ability to reduce amyloid-beta toxicity in neuronal cultures, suggesting potential pathways for future studies involving this compound .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other carbamate derivatives:

Compound NameStructure FeaturesBiological Activity
tert-butyl N-(benzyloxy)carbamateBenzyloxy groupEnzyme inhibition
tert-butyl N-(phenyl)carbamatePhenyl groupModerate AChE inhibition
tert-butyl N-(4-methoxyphenyl)carbamateMethoxy groupPotential neuroprotective effects

This comparison highlights how structural variations influence biological activity and reactivity.

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